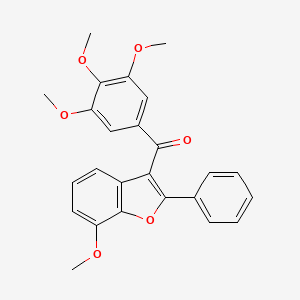
Tubulin polymerization-IN-60
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-60 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are crucial components of the cytoskeleton in eukaryotic cells, playing a vital role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-60 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of starting materials such as aromatic amines and carboxylic acids, which undergo condensation reactions to form amide bonds. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process. Purification methods such as recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
Tubulin polymerization-IN-60 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially affecting its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.
科学的研究の応用
Tubulin polymerization-IN-60 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the dynamics of microtubule polymerization and depolymerization.
Biology: Employed in cell biology to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: Explored as a potential anticancer agent due to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents and as a tool in high-throughput screening assays for drug discovery.
作用機序
Tubulin polymerization-IN-60 exerts its effects by binding to the colchicine-binding site on tubulin, preventing the addition of tubulin dimers to the growing microtubule ends. This inhibition of tubulin polymerization disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the metaphase-anaphase transition and subsequent induction of apoptosis. The compound’s interaction with tubulin also affects various signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Paclitaxel: A microtubule-stabilizing agent that binds to the taxane-binding site on tubulin, promoting microtubule assembly and preventing depolymerization.
Vincristine: A vinca alkaloid that binds to the vinca-binding site on tubulin, inhibiting microtubule assembly and causing mitotic arrest.
Colchicine: Binds to the colchicine-binding site on tubulin, similar to Tubulin polymerization-IN-60, and inhibits microtubule polymerization.
Uniqueness
This compound is unique in its specific binding to the colchicine-binding site, which allows it to effectively inhibit tubulin polymerization without stabilizing microtubules like paclitaxel or causing extensive depolymerization like vincristine. This selective inhibition makes it a valuable tool for studying microtubule dynamics and developing targeted anticancer therapies.
特性
分子式 |
C25H22O6 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
(7-methoxy-2-phenyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C25H22O6/c1-27-18-12-8-11-17-21(23(31-24(17)18)15-9-6-5-7-10-15)22(26)16-13-19(28-2)25(30-4)20(14-16)29-3/h5-14H,1-4H3 |
InChIキー |
ZUJMAITUEWJVLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC(=C2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


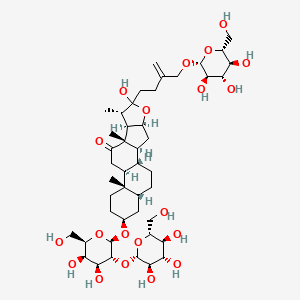
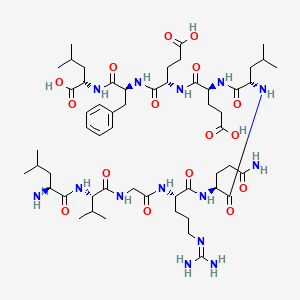
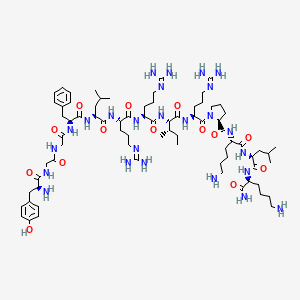
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
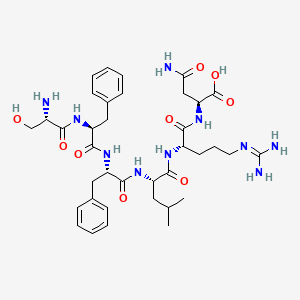
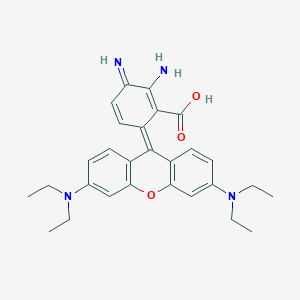



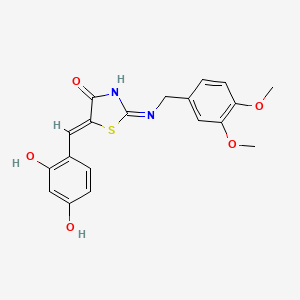
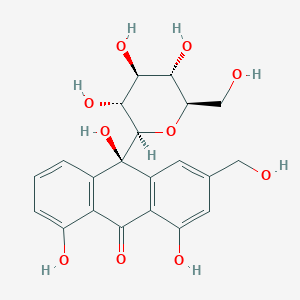
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)


